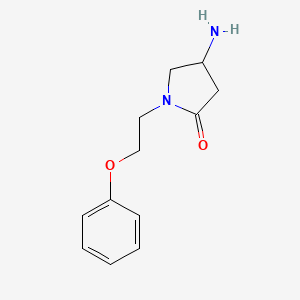
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-phenoxyethylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the phenoxyethyl group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring but lacking the amino and phenoxyethyl groups.
4-Amino-1-(2-hydroxyethyl)pyrrolidin-2-one: Similar structure but with a hydroxyethyl group instead of a phenoxyethyl group.
Uniqueness
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the phenoxyethyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
InChI-Schlüssel |
AIHXUGICVNVYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
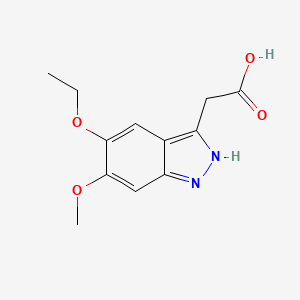
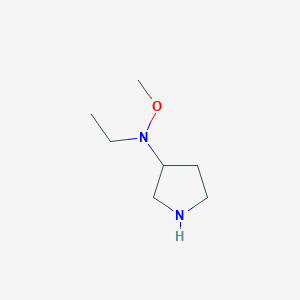
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
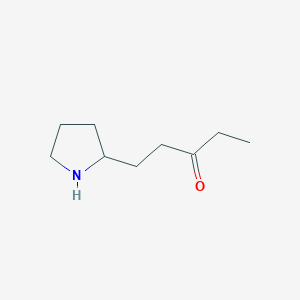
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
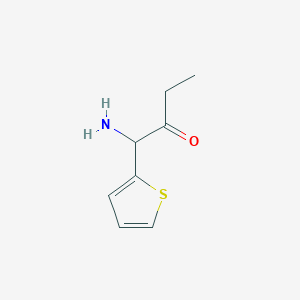
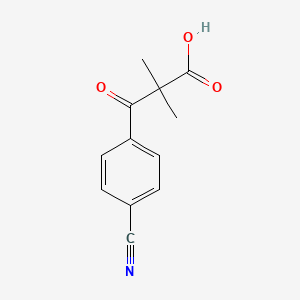
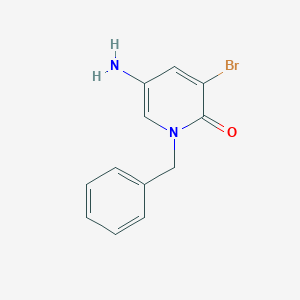
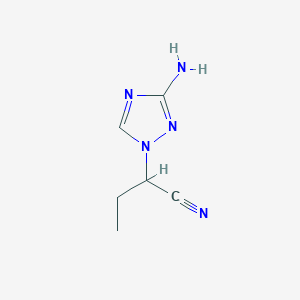
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
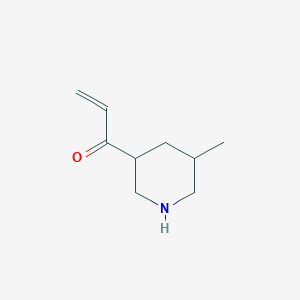
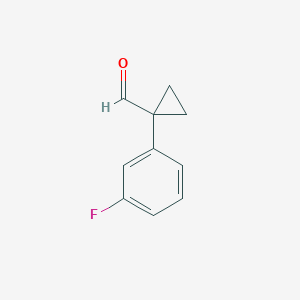
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
